Cas no 15302-06-4 (7-{[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

7-{[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure
15302-06-4 structure
Product name:7-{[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No:15302-06-4
MF:C17H21N5O3
MW:343.38034
CID:1333148
PubChem ID:186010

7-{[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 7-{[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione
    • DTXSID10934665
    • 7-{[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 7-(((1-Hydroxy-1-phenylpropan-2-yl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
    • 15302-06-4
    • Inchi: InChI=1S/C17H21N5O3/c1-11(14(23)12-7-5-4-6-8-12)18-9-22-10-19-15-13(22)16(24)21(3)17(25)20(15)2/h4-8,10-11,14,18,23H,9H2,1-3H3
    • InChI Key: BBHFULLSJOFRNO-UHFFFAOYSA-N
    • SMILES: CC(C(C1=CC=CC=C1)O)NCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Computed Properties

  • Exact Mass: 343.16463
  • Monoisotopic Mass: 343.16444
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 90.7

Experimental Properties

  • Density: 1.36
  • Boiling Point: 577°C at 760 mmHg
  • Flash Point: 302.7°C
  • Refractive Index: 1.662
  • PSA: 90.7

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